3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid
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Overview
Description
3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazine ring substituted with a carboxylic acid group and a carbamoyl group attached to a 4-fluorophenylmethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid typically involves multiple steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and 1,2-diketones.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Attachment of the Carbamoyl Group: The carbamoyl group is introduced via reactions with isocyanates or carbamoyl chlorides.
Substitution with the 4-Fluorophenylmethyl Group: This step involves nucleophilic substitution reactions where the pyrazine ring is reacted with 4-fluorobenzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction could produce amine-substituted pyrazines.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s potential biological activities are of significant interest. It is studied for its interactions with various biological targets, including enzymes and receptors, which could lead to the discovery of new biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the production of various high-value products.
Mechanism of Action
The mechanism by which 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the carbamoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid
- 3-{[(4-Methylphenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid
- 3-{[(4-Bromophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid
Uniqueness
Compared to its analogs, 3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylcarbamoyl]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O3/c14-9-3-1-8(2-4-9)7-17-12(18)10-11(13(19)20)16-6-5-15-10/h1-6H,7H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLWGDAQBFDEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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